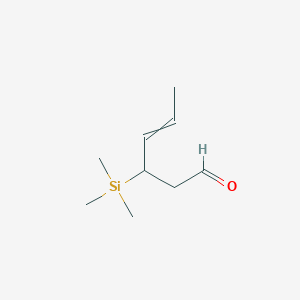
3-(Trimethylsilyl)hex-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)hex-4-enal is an organic compound characterized by the presence of a trimethylsilyl group attached to a hex-4-enal backbone. This compound is notable for its unique structural features, which include a silyl group and an aldehyde functional group. These features make it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)hex-4-enal can be synthesized through several methods. One common approach involves the use of 3-trimethylsilylallyl alcohol as a starting material. This compound undergoes a series of reactions, including oxidation and rearrangement, to yield this compound . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the transformation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylsilyl)hex-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)hex-4-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential in drug development and pharmaceutical research.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Trimethylsilyl)hex-4-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The trimethylsilyl group can also influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethylsilyl)hex-4-en-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Trimethylsilyl)hex-4-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Trimethylsilyl)hex-4-en-1-one: Similar structure but with a ketone group instead of an aldehyde.
Uniqueness
3-(Trimethylsilyl)hex-4-enal is unique due to the presence of both a trimethylsilyl group and an aldehyde group. This combination imparts distinct reactivity and properties, making it a versatile intermediate in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
89375-91-7 |
|---|---|
Molekularformel |
C9H18OSi |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
3-trimethylsilylhex-4-enal |
InChI |
InChI=1S/C9H18OSi/c1-5-6-9(7-8-10)11(2,3)4/h5-6,8-9H,7H2,1-4H3 |
InChI-Schlüssel |
BBYOYEPRLFZSAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(CC=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



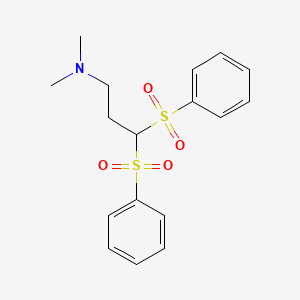
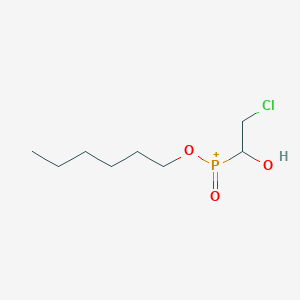

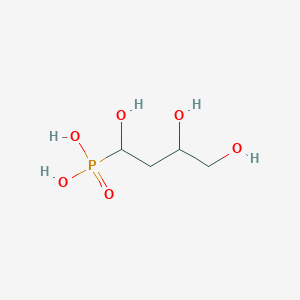
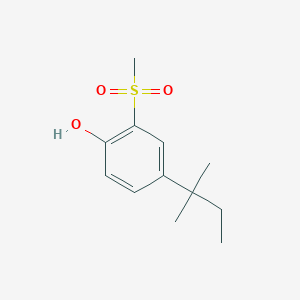
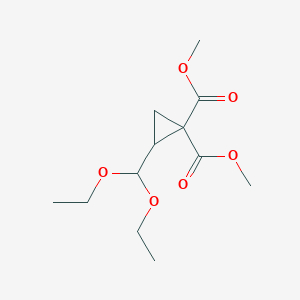
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)

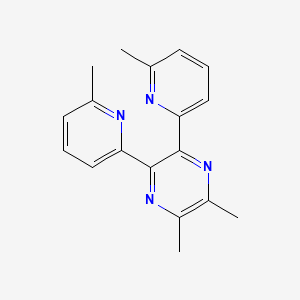
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
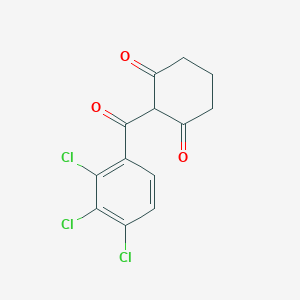
![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)
